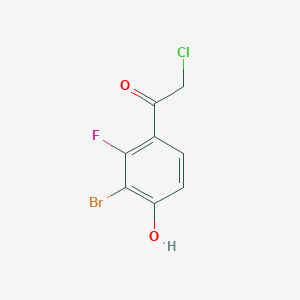
3'-Bromo-2'-fluoro-4'-hydroxyphenacyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride is an organic compound that belongs to the class of halogenated phenacyl chlorides. This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenacyl chloride backbone. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride typically involves multi-step organic reactions. One common method includes the bromination of a fluorinated phenol followed by chlorination. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and thionyl chloride or phosphorus trichloride for chlorination .
Industrial Production Methods
In industrial settings, the production of 3’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride may involve large-scale batch reactors where the reactants are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while oxidation can produce ketones.
Aplicaciones Científicas De Investigación
3’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride involves its interaction with various molecular targets. The presence of halogen atoms and the hydroxyl group allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound can also participate in electron transfer reactions, affecting cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-hydroxyphenacyl chloride
- 2-Fluoro-4-hydroxyphenacyl chloride
- 3-Bromo-2-fluorophenacyl chloride
Uniqueness
3’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride is unique due to the combination of bromine, fluorine, and hydroxyl groups on the phenacyl chloride backbone. This unique structure provides distinct reactivity and interaction profiles compared to similar compounds, making it valuable in specific chemical and biological applications .
Propiedades
Fórmula molecular |
C8H5BrClFO2 |
|---|---|
Peso molecular |
267.48 g/mol |
Nombre IUPAC |
1-(3-bromo-2-fluoro-4-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-7-5(12)2-1-4(8(7)11)6(13)3-10/h1-2,12H,3H2 |
Clave InChI |
HVHHUSWVNDGBCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)CCl)F)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718576.png)
![6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol](/img/structure/B13718577.png)
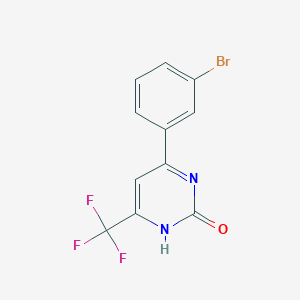
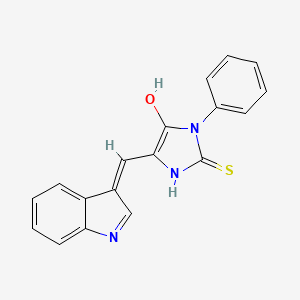


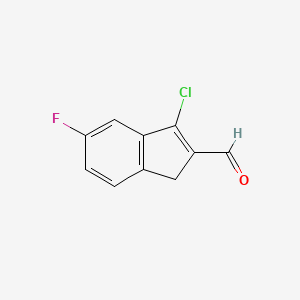
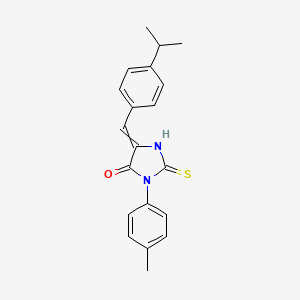

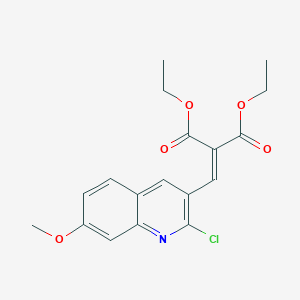
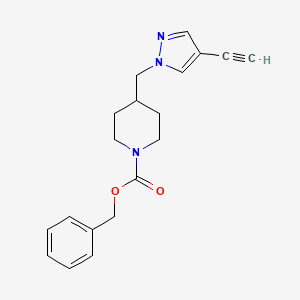
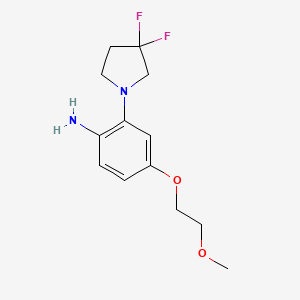
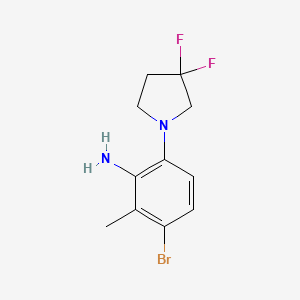
![3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine](/img/structure/B13718667.png)
